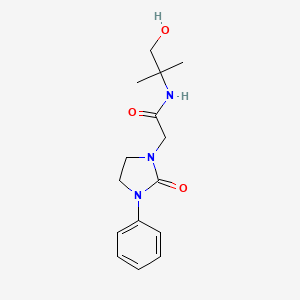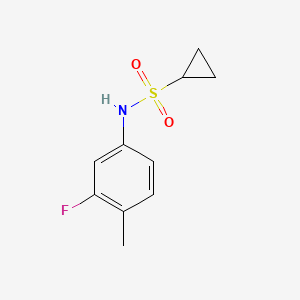![molecular formula C13H13N3O3S B6586385 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1219902-90-5](/img/structure/B6586385.png)
2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide” is a small molecule . It belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C23H22F3N3O2 . It includes a dihydropyridine ring, a thiophene ring, and an acetamide group .作用機序
2-FMA has been found to act as an electro-active agent, meaning that it can interact with charged molecules. This interaction is thought to be mediated by the pyridine-3-formamides group, which is capable of forming hydrogen bonds with other molecules. These hydrogen bonds can disrupt the normal functioning of enzymes, leading to inhibition of their activity. In addition, 2-FMA can interact with other molecules, such as proteins, to modulate cell signaling pathways.
Biochemical and Physiological Effects
2-FMA has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit enzymes involved in drug metabolism, modulate cell signaling pathways, and inhibit cell proliferation. These effects can be used to increase the bioavailability of drugs and reduce their side effects, as well as to treat certain types of cancer.
実験室実験の利点と制限
The use of 2-FMA in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available commercially. Second, it has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. Finally, it is relatively safe to use and has low toxicity.
The main limitation of 2-FMA in laboratory experiments is its relatively short half-life, which can make it difficult to use for long-term experiments. In addition, its effects can vary depending on the concentration used and the type of molecule it is interacting with.
将来の方向性
The potential applications of 2-FMA are still being explored. Future research could focus on the development of new synthesis methods to make 2-FMA more accessible and cost-effective. In addition, further research could focus on the development of new therapeutic applications for 2-FMA, such as its potential to treat certain types of cancer. Finally, research could also focus on the development of new drug delivery systems that utilize 2-FMA to increase the bioavailability of drugs.
合成法
2-FMA can be synthesized in a two-step process. The first step involves the reaction of a pyridine-3-formamide compound with thiophen-2-ylmethyl acetate, which results in the formation of a pyridine-3-formamide-thiophen-2-ylmethyl acetate intermediate. This intermediate is then reacted with 6-oxo-1,6-dihydropyridine-3-yl formamide, which results in the final product, 2-FMA.
科学的研究の応用
2-FMA has been studied extensively for its potential therapeutic applications. In particular, it has been studied for its potential to inhibit enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition can be used to increase the bioavailability of drugs and reduce their side effects. In addition, 2-FMA has been studied for its ability to modulate cell signaling pathways, including those related to inflammation and cancer. Finally, 2-FMA has been studied for its potential to inhibit cell proliferation, which could be used to treat certain types of cancer.
Safety and Hazards
特性
IUPAC Name |
6-oxo-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-4-3-9(6-14-11)13(19)16-8-12(18)15-7-10-2-1-5-20-10/h1-6H,7-8H2,(H,14,17)(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMHALYKUKENTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)
![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)